

Application Notes and Protocols for Paleointensity Determination using Titanomagnetite-Bearing Rocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **titanomagnetite**

Cat. No.: **B1172002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the absolute paleointensity of the Earth's magnetic field using rock samples containing **titanomagnetite**. The methodologies described are essential for researchers in geology, geophysics, and planetary science.

Introduction to Paleointensity and Titanomagnetite

Paleointensity studies aim to determine the strength of the Earth's magnetic field in the geological past. This information is crucial for understanding the geodynamo, plate tectonics, and long-term changes in the Earth's deep interior. **Titanomagnetite** ($\text{Fe}_{3-x}\text{Ti}_x\text{O}_4$) is a common magnetic mineral in basaltic rocks and is an excellent recorder of the ancient magnetic field.^{[1][2]} Its ability to acquire a stable thermal remanent magnetization (TRM) as it cools below its Curie temperature makes it a primary target for paleointensity research.

The success of a paleointensity experiment is highly dependent on the magnetic domain state of the **titanomagnetite** grains. Single-domain (SD) and pseudo-single-domain (PSD) grains are ideal as they are more likely to hold a stable and reliable record of the ancient field.^{[3][4]} Multidomain (MD) grains can exhibit more complex magnetic behavior, which can lead to inaccuracies in paleointensity estimates.^{[3][4][5]} Therefore, careful sample selection and characterization are critical first steps in any paleointensity study.

Key Experimental Protocols

Several methods have been developed to determine absolute paleointensity. The most common and well-established techniques for **titanomagnetite**-bearing rocks are the Thellier-Thellier method and its variants, the Shaw method, and the multispecimen method.

Thellier-Thellier Method

The Thellier-Thellier method is a classic and widely used technique that involves stepwise heating and cooling of a sample in both zero-field and a known laboratory magnetic field.[\[6\]](#)[\[7\]](#) [\[8\]](#) The fundamental principle is to compare the natural remanent magnetization (NRM) lost at each temperature step with the partial thermoremanent magnetization (pTRM) gained in the laboratory field at the same temperature step.

Protocol:

- Sample Preparation:
 - Obtain oriented rock samples, typically as cylindrical cores.
 - Cut the cores into smaller specimens (e.g., 1 cm cubes or cylinders).
- Initial Measurements:
 - Measure the initial Natural Remanent Magnetization (NRM) of the specimen at room temperature.
 - Conduct rock magnetic characterization to determine the magnetic mineralogy, domain state, and thermal stability (e.g., Curie temperature determination, hysteresis loops).
- Stepwise Heating and Cooling (Coe Variation):[\[6\]](#)
 - Step 1 (Zero-Field): Heat the specimen to a specific temperature (T_1) in a zero-magnetic-field environment and then cool it back to room temperature. Measure the remaining NRM.
 - Step 2 (In-Field): Heat the same specimen to the same temperature (T_1) in the presence of a known laboratory magnetic field (B_{lab}) and cool it to room temperature. Measure the total magnetization (remaining NRM + acquired pTRM).

- Repeat these two steps for a series of increasing temperatures (T_2, T_3, \dots, T_n) up to the Curie temperature of the magnetic minerals.
- pTRM Checks:
 - Periodically, after an in-field step at T_i , repeat a zero-field heating to a lower temperature T_j (where $j < i$) to check for thermal alteration. The pTRM acquired at T_i should be completely removed upon reheating to T_j in zero field. Any significant deviation suggests alteration.[5]
- pTRM Tail Checks:
 - To test for the influence of multidomain grains, a "tail check" can be performed. After a pTRM is imparted at a certain temperature and then subsequently removed by zero-field heating to the same temperature, the remanence should be zero. A non-zero "tail" can indicate the presence of MD grains.[5]
- Data Analysis:
 - The results are typically plotted on an Arai diagram, where the NRM remaining is plotted against the pTRM gained at each temperature step.[9][10][11][12]
 - For an ideal sample, the data points on the Arai plot will form a straight line.
 - The slope of this line is proportional to the ratio of the ancient field to the laboratory field. The paleointensity (B_{ancient}) is calculated as: $B_{\text{ancient}} = |\text{slope}| * B_{\text{lab}}$

Workflow for the Thellier-Thellier Method

[Click to download full resolution via product page](#)

Caption: Workflow of the Thellier-Thellier paleointensity determination method.

Shaw Method

The Shaw method is an alternative to the Thellier method that aims to reduce the effects of thermal alteration by minimizing the number of heating steps.^{[8][13][14][15]} It compares the alternating field (AF) demagnetization spectra of the NRM with that of a laboratory-induced TRM. A key feature is the use of anhysteretic remanent magnetization (ARM) to monitor and correct for any mineral alteration that occurs during heating.

Protocol:

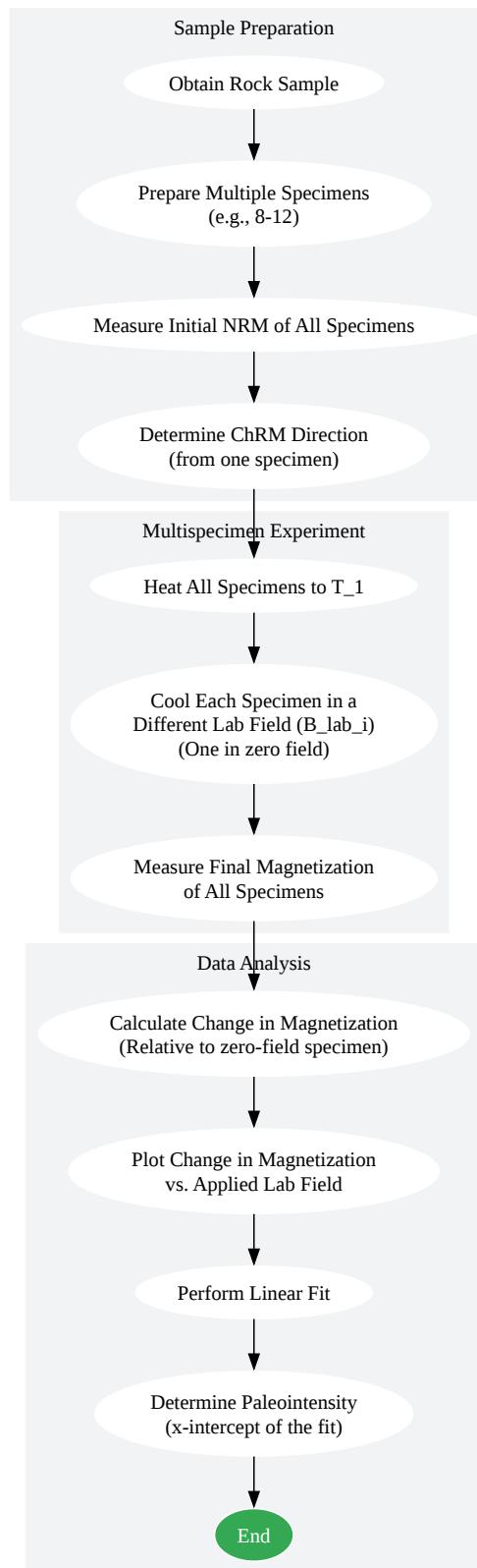
- Sample Preparation and Initial Measurements:
 - Prepare specimens as in the Thellier method.
 - Measure the initial NRM.
- First AF Demagnetization of NRM:
 - Subject the specimen to stepwise AF demagnetization to determine the coercivity spectrum of the NRM.
- First ARM Impartation and Demagnetization:
 - Impart an ARM (ARM1) to the specimen in a known DC bias field and a decaying alternating field.
 - Subject the specimen with ARM1 to stepwise AF demagnetization.
- TRM Impartation:
 - Heat the specimen above its Curie temperature and cool it in a known laboratory magnetic field (B_lab) to impart a TRM.
- Second AF Demagnetization of TRM:

- Subject the specimen with the new TRM to stepwise AF demagnetization.
- Second ARM Impartation and Demagnetization:
 - Impart a second ARM (ARM2) under the same conditions as ARM1.
 - Subject the specimen with ARM2 to stepwise AF demagnetization.
- Data Analysis:
 - Compare the AF demagnetization spectra of ARM1 and ARM2 to assess thermal alteration. A significant difference indicates that the magnetic minerals have altered.
 - If alteration has occurred, a correction factor based on the ratio of ARM1 to ARM2 at each demagnetization step can be applied to the TRM data.
 - Plot the NRM versus the (corrected) TRM for corresponding AF demagnetization steps.
 - The slope of the linear portion of this plot is used to calculate the paleointensity: $B_{\text{ancient}} = |\text{slope}| * B_{\text{lab}}$

Workflow for the Shaw Method

[Click to download full resolution via product page](#)

Caption: Workflow of the Shaw paleointensity determination method.


Multispecimen Method

The multispecimen method is designed to overcome the problem of thermal alteration by heating each specimen only once.^{[1][16][17][18]} This technique uses multiple specimens from the same sample, each heated to the same temperature but in a different laboratory field.

Protocol:

- Sample Preparation:
 - Prepare a set of (ideally 8-12) specimens from the same rock sample.
- Initial Measurements:
 - Measure the initial NRM of all specimens.
 - Determine the characteristic remanent magnetization (ChRM) direction from at least one specimen using thermal or AF demagnetization.
- Single Heating Step:
 - Heat all specimens to a single temperature (T_1) below the Curie temperature.
 - During cooling, each specimen is subjected to a different laboratory magnetic field (B_{lab_1} , B_{lab_2} , ..., B_{lab_n}), with the field applied parallel to the ChRM direction. One specimen is cooled in zero field.
- Measurement of Magnetization Change:
 - Measure the magnetization of each specimen after cooling.
 - Calculate the change in magnetization for each specimen relative to the specimen cooled in zero field.
- Data Analysis:
 - Plot the change in magnetization versus the applied laboratory field.
 - The data should form a linear array.

- The paleointensity is determined as the laboratory field at which there is no change in magnetization (the x-intercept of the linear fit).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. www-ext.imPMC.upmc.fr [www-ext.imPMC.upmc.fr]
- 3. researchgate.net [researchgate.net]
- 4. hergilsey.is [hergilsey.is]
- 5. researchgate.net [researchgate.net]
- 6. eps.rutgers.edu [eps.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. Paleointensity - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Improvements to the Shaw-Type Absolute Palaeointensity Method: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 15. Frontiers | Improvements to the Shaw-Type Absolute Palaeointensity Method [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Paleointensity Determination using Titanomagnetite-Bearing Rocks]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1172002#paleointensity-determination-using-titanomagnetite-bearing-rocks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com